(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine
Description
(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine is a chiral phosphine ligand featuring a binaphthyl backbone substituted with a dicyclohexylphosphine group at the 2-position and a naphthalen-1-yloxy group at the 2'-position. Its structure combines sterically demanding cyclohexyl groups with an electron-rich naphthyloxy moiety, making it a promising candidate for asymmetric catalysis. The naphthyloxy variant likely employs similar methodologies, substituting methoxy precursors with naphthyloxy derivatives.
Properties
Molecular Formula |
C42H41OP |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-naphthalen-1-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C42H41OP/c1-3-18-33(19-4-1)44(34-20-5-2-6-21-34)40-29-27-32-16-9-12-24-37(32)42(40)41-36-23-11-8-15-31(36)26-28-39(41)43-38-25-13-17-30-14-7-10-22-35(30)38/h7-17,22-29,33-34H,1-6,18-21H2 |
InChI Key |
BUKBDDWTHPJOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Binaphthyl Intermediate with Naphthalen-1-yloxy Substituent
- The starting material is often a 1,1'-binaphthyl derivative bearing a hydroxyl group at the 2' position.
- The naphthalen-1-yloxy substituent is introduced via nucleophilic substitution or etherification reactions, where the binaphthyl hydroxyl group reacts with a naphthalen-1-ol derivative or its activated form (e.g., naphthalen-1-yl halide or sulfonate ester).
- Typical conditions involve the use of base catalysts (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures.
Introduction of the Dicyclohexylphosphine Group
- The phosphine group is introduced at the 2-position of the binaphthyl system via a metalation step.
- A common approach involves lithiation of the binaphthyl intermediate at the 2-position using a strong base such as n-butyllithium at low temperatures (-78 °C).
- The lithiated intermediate is then reacted with chlorodicyclohexylphosphine to install the dicyclohexylphosphine moiety.
- The reaction is quenched carefully to avoid oxidation, and the product is purified by chromatography under inert atmosphere.
Alternative Catalytic Arylation Method
- Recent advances include rhodium(I)-catalyzed C-H arylation protocols that allow direct functionalization of tertiary phosphines with naphthalen-1-yl groups.
- This method provides a more straightforward route to peri-substituted naphthalen-1-yl phosphines with moderate to high yields.
- The catalytic system typically involves rhodium complexes under controlled conditions, offering a versatile and efficient synthetic alternative.
Reaction Conditions and Purification
- All reactions involving phosphine intermediates are performed under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents are rigorously dried and degassed.
- Purification is commonly achieved by column chromatography using silica gel or alumina, often under inert conditions.
- Final products are characterized by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Etherification | Binaphthyl-2'-OH + naphthalen-1-ol derivative, K2CO3, DMF, 50-80 °C | Formation of binaphthyl-naphthalen-1-yloxy intermediate | Base-catalyzed nucleophilic substitution |
| 2 | Lithiation and Phosphination | n-BuLi, -78 °C, then chlorodicyclohexylphosphine | Installation of dicyclohexylphosphine at 2-position | Requires strict inert atmosphere |
| 3 | Catalytic C-H Arylation (alt.) | Rhodium(I) catalyst, phosphine substrate, aryl halide | Direct arylation to form peri-substituted phosphine | Efficient, moderate to high yields |
| 4 | Purification | Column chromatography under inert atmosphere | Isolation of pure (1R)-dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine | Ensures high purity and stereochemical integrity |
Research Findings and Analysis
- The lithiation-phosphination route remains the most widely used and reliable method for preparing this compound with high stereochemical fidelity.
- The rhodium-catalyzed C-H arylation method represents a significant advancement, reducing the number of steps and improving atom economy.
- The presence of the naphthalen-1-yloxy substituent enhances the ligand’s steric bulk and electronic properties, which is critical for its performance in catalysis.
- Oxidation sensitivity of the phosphine group necessitates careful handling and storage under inert atmosphere.
- Analytical data confirm the successful synthesis and purity of the compound, with NMR spectra showing characteristic phosphine signals and chiral HPLC confirming enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Scientific Research Applications
(1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Electronic Effects
The ligand’s performance in asymmetric catalysis is highly dependent on substituent electronic and steric properties. Below is a comparative analysis with closely related ligands:
Steric and Electronic Considerations:
- Methoxy vs. Naphthyloxy: The naphthyloxy group in the target compound introduces greater steric bulk and extended π-conjugation compared to methoxy in (R)-Cy2MOP.
- Cyclohexyl vs. Phenyl : Dicyclohexylphosphine groups (as in (R)-Cy2MOP and the target compound) provide superior steric shielding compared to diphenylphosphine (e.g., (R)-MOP), which is critical for suppressing racemization in desymmetrization reactions .
Catalytic Performance in Asymmetric Reactions
Buchwald-Hartwig Amination
(R)-Cy2MOP demonstrates exceptional enantioselectivity (up to 90% ee) and diastereoselectivity (100% de) in the cyclization of malonamides, attributed to its optimal balance of steric bulk and moderate electron donation . The naphthyloxy analog, with enhanced bulk, may further improve selectivity in challenging substrates (e.g., biphenyl malonamides), though excessive steric hindrance could reduce reaction rates or catalyst turnover .
Allylation and Halocyclization
Vinyl-substituted ligands like (R)-2'-Vinyl-MOP (Compound 8) exhibit tunable electronic properties due to the π-acidic vinyl group, favoring allylic substitutions. In contrast, the naphthyloxy group’s electron-donating nature may stabilize metal intermediates in oxidative addition steps, though direct comparisons are lacking in the evidence .
Biological Activity
(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine is a complex organophosphorus compound notable for its unique structural features, including a dicyclohexyl group and a naphthalen-1-yloxy moiety linked to a binaphthalene core. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry.
Structural Characteristics
The molecular formula of (1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine is C42H41OP, with a molecular weight of 592.75 g/mol. The compound's structure allows for various interactions with biological macromolecules, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C42H41OP |
| Molecular Weight | 592.75 g/mol |
| IUPAC Name | dicyclohexyl-[1-(2-naphthalen-1-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
| Purity | 98% |
The biological activity of (1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine is hypothesized to involve its interaction with various enzymes and receptors. The phosphine group can bind to active sites on enzymes, potentially inhibiting their functions and affecting metabolic pathways. This mechanism may be similar to that observed in other phosphine compounds known for their biological activities.
Potential Biological Activities
- Anti-cancer properties : Compounds with similar structures have shown promise in cancer treatment by inhibiting tumor growth.
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic processes, which could be beneficial in various therapeutic contexts.
Case Studies and Research Findings
Although direct studies focusing solely on (1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine are sparse, the following findings from related compounds provide insight into its potential biological activity:
Example Studies
-
Inhibition of Protein Kinases : Phosphine derivatives have been studied for their ability to inhibit protein kinases, which play crucial roles in cell signaling pathways.
- Reference: Similar phosphines have been shown to affect cancer cell proliferation by targeting kinase activity.
- Antioxidant Activity : Some phosphines demonstrate antioxidant properties that may protect cells from oxidative stress.
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) have been employed to evaluate the binding affinities of phosphines to various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
